REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:13])[CH:3]([N+:10]([O-])=O)[CH:4]([OH:9])[C:5]([F:8])([F:7])[F:6].[H][H]>C(O)(C)C.C(O)(=O)C.[Pd]>[NH2:10][CH:3]([CH:2]([CH3:13])[CH3:1])[CH:4]([OH:9])[C:5]([F:6])([F:7])[F:8]
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(C(C(F)(F)F)O)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through diatomaceous earth
|
Type
|
WASH
|
Details
|
the filter cake washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum until no further isopropanol
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in acetonitrile (40 ml)
|
Type
|
ADDITION
|
Details
|
A solution of oxalic acid (3.94 g) in acetonitrile (80 ml) was added
|
Type
|
CUSTOM
|
Details
|
The product which crystallised
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(C(F)(F)F)O)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:13])[CH:3]([N+:10]([O-])=O)[CH:4]([OH:9])[C:5]([F:8])([F:7])[F:6].[H][H]>C(O)(C)C.C(O)(=O)C.[Pd]>[NH2:10][CH:3]([CH:2]([CH3:13])[CH3:1])[CH:4]([OH:9])[C:5]([F:6])([F:7])[F:8]
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(C(C(F)(F)F)O)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through diatomaceous earth
|
Type
|
WASH
|
Details
|
the filter cake washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum until no further isopropanol
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in acetonitrile (40 ml)
|
Type
|
ADDITION
|
Details
|
A solution of oxalic acid (3.94 g) in acetonitrile (80 ml) was added
|
Type
|
CUSTOM
|
Details
|
The product which crystallised
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(C(F)(F)F)O)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |